Kaempferol 3-[2''-(p-coumaroylglucosyl)rhamnoside]
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Overview
Description
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is a naturally occurring flavonoid glycoside found in various plants. It is known for its antioxidant properties and potential health benefits. This compound is a derivative of kaempferol, a well-known flavonoid, and is linked to a p-coumaroylglucosyl and rhamnoside moiety, which enhances its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] typically involves the glycosylation of kaempferol with p-coumaroylglucosyl and rhamnoside units. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to ensure selective glycosylation .
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from natural sources, such as plants known to contain high levels of kaempferol derivatives. The extraction process involves solvent extraction, followed by purification using chromatographic techniques. Alternatively, biotechnological methods involving microbial fermentation and enzymatic synthesis are being explored to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted derivatives, each with distinct biological activities .
Scientific Research Applications
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural antioxidant in various chemical formulations.
Biology: The compound is investigated for its role in plant defense mechanisms and its interactions with other biomolecules.
Medicine: Research focuses on its potential anti-inflammatory, anticancer, and antimicrobial properties. It is being explored as a therapeutic agent for various diseases.
Industry: The compound is used in the development of natural health products, cosmetics, and dietary supplements due to its beneficial properties
Mechanism of Action
The mechanism of action of Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of various pathogens
Comparison with Similar Compounds
Kaempferol 3-[2’'-(p-coumaroylglucosyl)rhamnoside] is unique due to its specific glycosylation pattern, which enhances its biological activity compared to other kaempferol derivatives. Similar compounds include:
Kaempferol 3-O-glucoside: Lacks the p-coumaroyl and rhamnoside moieties, resulting in different biological activities.
Kaempferol 3-O-rhamnoside: Contains only the rhamnoside moiety, leading to variations in its antioxidant and antimicrobial properties.
Kaempferol 3-O-p-coumaroylglucoside: Similar but lacks the rhamnoside unit, affecting its overall activity.
Properties
CAS No. |
107190-70-5 |
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Molecular Formula |
C36H36O17 |
Molecular Weight |
740.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C36H36O17/c1-15-26(42)30(46)34(53-35-31(47)29(45)27(43)23(51-35)14-48-24(41)11-4-16-2-7-18(37)8-3-16)36(49-15)52-33-28(44)25-21(40)12-20(39)13-22(25)50-32(33)17-5-9-19(38)10-6-17/h2-13,15,23,26-27,29-31,34-40,42-43,45-47H,14H2,1H3/t15-,23+,26-,27+,29-,30+,31+,34+,35-,36-/m0/s1 |
InChI Key |
KAJMZANRKFVVKV-NBYOGIOWSA-N |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O)O |
Key on ui other cas no. |
107190-70-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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